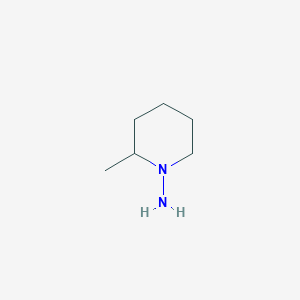
2-Methylpiperidin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpiperidin-1-amine is an organic compound with the molecular formula C6H14N2 and a molecular weight of 114.19 g/mol. It is a derivative of piperidine, featuring a methyl group at the second position of the piperidine ring. This compound is known for its utility in various chemical, biological, and industrial applications.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method involves the reductive amination of 2-methylpiperidone with ammonia in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrogenation: Another approach is the hydrogenation of 2-methylpiperidin-1-one using a catalyst like palladium on carbon (Pd/C) under hydrogen gas pressure.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reductive amination processes, optimized for high yield and purity. The choice of catalyst and reaction conditions is crucial to achieving the desired product quality.
Types of Reactions:
Oxidation: this compound can be oxidized to form 2-methylpiperidin-1-one using oxidizing agents like hydrogen peroxide or chromium(VI) oxide.
Reduction: The compound can be reduced to form 2-methylpiperidine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: N-alkylation reactions can be performed using alkyl halides to introduce various alkyl groups at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), chromium(VI) oxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2)
Substitution: Alkyl halides (e.g., methyl iodide), base catalysts (e.g., triethylamine)
Major Products Formed:
Oxidation: 2-Methylpiperidin-1-one
Reduction: 2-Methylpiperidine
Substitution: N-alkylated derivatives of this compound
Scientific Research Applications
2-Methylpiperidin-1-amine is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It is a precursor in the synthesis of various therapeutic agents, including antihistamines and analgesics.
Industry: It is employed in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Methylpiperidin-1-amine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
2-Methylpiperidin-1-amine is structurally similar to other piperidine derivatives, such as piperidine itself, N-methylpiperidine, and 2-ethylpiperidine. its unique methyl group at the second position imparts distinct chemical properties and reactivity compared to these compounds. This uniqueness makes it particularly valuable in specific applications where precise structural requirements are necessary.
Properties
IUPAC Name |
2-methylpiperidin-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-6-4-2-3-5-8(6)7/h6H,2-5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHFUGFMQDIJKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596333 |
Source


|
| Record name | 2-Methylpiperidin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21399-44-0 |
Source


|
| Record name | 2-Methylpiperidin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 7-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1358251.png)

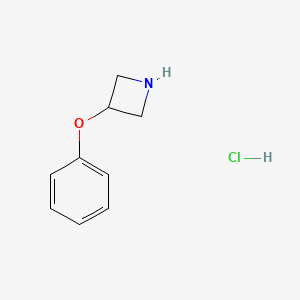

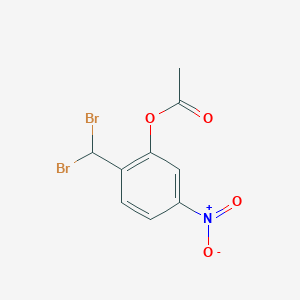
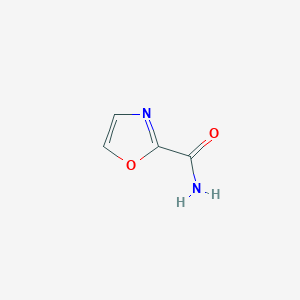

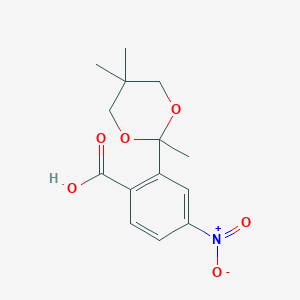

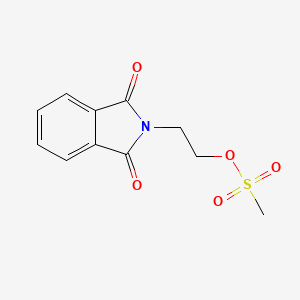

![[(4S,5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B1358284.png)
![1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B1358286.png)

